molecular formula C21H31N3O4S B2905709 (1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1705365-00-9

(1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2905709
CAS No.: 1705365-00-9
M. Wt: 421.56
InChI Key: YNGRIZRWVARLIT-UHFFFAOYSA-N
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Description

(1R,4R)-1-(((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a structurally complex molecule featuring a bicyclo[2.2.1]heptan-2-one (norbornane) core modified with a sulfonamide-linked piperidine moiety and a 3-cyclopropyl-1,2,4-oxadiazole substituent. The norbornane scaffold contributes to rigidity and stereochemical specificity, while the sulfonyl-piperidine group and oxadiazole heterocycle likely influence its pharmacokinetic properties and target interactions .

Properties

IUPAC Name

1-[[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-20(2)16-7-8-21(20,17(25)11-16)13-29(26,27)24-9-3-4-14(12-24)10-18-22-19(23-28-18)15-5-6-15/h14-16H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGRIZRWVARLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells.

Biological Activity

The compound (1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that incorporates multiple pharmacologically relevant moieties, including a piperidine ring and an oxadiazole derivative. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonamide linkage and a cyclopropyl group attached to an oxadiazole, which is known for its diverse biological activities. The presence of the piperidine moiety often enhances the pharmacological profile of compounds due to its established bioactivity.

Antibacterial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies on similar compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized derivatives often display varying degrees of potency, with some achieving IC50 values significantly lower than standard reference compounds .

Table 1: Antibacterial Activity of Related Oxadiazole Derivatives

CompoundBacterial StrainMIC (µM)Reference
Compound ASalmonella typhi5
Compound BBacillus subtilis10
Compound CEscherichia coli20

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated, particularly against acetylcholinesterase (AChE) and urease. The presence of the sulfonamide group is crucial for its inhibitory activity. In studies involving similar oxadiazole derivatives, compounds displayed strong inhibition against urease with IC50 values ranging from 1.13 to 6.28 µM .

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)Reference
Compound DAChE2.14
Compound EUrease1.21

Study on Antimicrobial Efficacy

In a recent study published in MDPI, the antimicrobial efficacy of synthesized oxadiazole derivatives was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity against multi-drug resistant strains, showcasing their potential therapeutic applications .

In Silico Studies

In silico docking studies have been employed to predict the interaction modes of this compound with target proteins. These studies suggest that the compound may effectively bind to active sites due to its structural features, enhancing its potential as a lead candidate for further development .

Comparison with Similar Compounds

Structural Analogs

The compound’s structural uniqueness and similarity to other derivatives can be assessed through key analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance
Target Compound Bicyclo[2.2.1]heptan-2-one 7,7-Dimethyl, sulfonyl-piperidine, 3-cyclopropyl-1,2,4-oxadiazole ~452.5 (estimated) Hypothetical kinase/GPCR modulation
7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)pyridin-2-yl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one Bicyclo[2.2.1]heptan-2-one 7,7-Dimethyl, sulfonyl-piperazine, 5-(trifluoromethyl)pyridyl ~503.5 Kinase inhibition (e.g., EGFR)
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one Bicyclo[2.2.1]heptan-2-one 1,3,3-Trimethyl (simplified substituents) 166.3 Fragrance/Chemical intermediate
1-[4-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)phenyl]piperidin-4-one Piperidin-4-one Thioxothiazolidinone, phenyl 318.3 Anticancer/antimicrobial activity

Key Observations :

  • The target compound and the analog from share the norbornane core and sulfonamide-linked heterocycles but differ in substituents (oxadiazole vs. trifluoromethylpyridine). The trifluoromethyl group in enhances lipophilicity and metabolic stability, whereas the cyclopropyl-oxadiazole in the target compound may improve target selectivity .
  • The simplified norbornane derivative lacks functional groups critical for target binding, highlighting the importance of sulfonamide and heterocyclic moieties in the target compound’s bioactivity .
  • The piperidinone-thioxothiazolidinone analog demonstrates that piperidine-linked heterocycles are versatile in drug design but lack the conformational restraint of the norbornane core .
Similarity Assessment Methods

Structural similarity to known bioactive compounds is often quantified using molecular fingerprints (e.g., Morgan, MACCS) and Tanimoto coefficients . For example:

  • Tanimoto Similarity Index : If the target compound were compared to using Morgan fingerprints, the similarity score would likely exceed 70% due to shared core and sulfonamide groups, but diverge due to heterocyclic substituents .
  • Activity Cliffs: Minor structural changes (e.g., replacing oxadiazole with pyridyl in ) could lead to significant differences in target affinity, underscoring the "activity cliff" phenomenon .
Pharmacokinetic and Physicochemical Comparisons
Property Target Compound Compound Compound
LogP (estimated) 3.8 4.2 2.1
Water Solubility (mg/mL) 0.01 0.005 1.2
Hydrogen Bond Donors 0 1 0
Topological Polar Surface Area (Ų) 85 92 17

Implications :

  • The target compound’s low solubility and high LogP suggest suitability for CNS targets or prolonged half-life but may limit oral bioavailability.
  • The trifluoromethylpyridine in increases LogP and reduces solubility compared to the target compound’s cyclopropyl-oxadiazole .

Q & A

Basic Research Questions

Q. What are the critical steps and optimized reaction conditions for synthesizing (1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclopropane functionalization, oxadiazole ring formation, and sulfonylation. Key steps include:

  • Oxadiazole synthesis : Cyclopropylamide precursors undergo cyclization with hydroxylamine derivatives under reflux in ethanol (60–80°C) .
  • Piperidine sulfonylation : React the oxadiazole-piperidine intermediate with 7,7-dimethylbicyclo[2.2.1]heptan-2-one sulfonyl chloride in dichloromethane at 0–5°C to preserve stereochemistry .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for stereochemical confirmation, focusing on bicyclo[2.2.1]heptan-2-one (δ 1.0–1.5 ppm for methyl groups) and oxadiazole protons (δ 8.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with methanol/water (65:35) mobile phase at pH 4.6 (adjusted with acetic acid) to assess purity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~520–530 Da) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous rinses to prevent environmental contamination .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the cyclopropyl group (e.g., fluorination) or oxadiazole substituents to assess impact on target binding .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., GPCR or kinase panels) and measure IC₅₀ values. Use radioligand displacement studies for affinity comparisons .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural changes with activity trends .

Q. What experimental strategies can resolve contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments in triplicate .
  • Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cAMP modulation) .

Q. How can computational modeling predict the compound’s binding interactions with target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., cyclooxygenase or dopamine receptors). Focus on sulfonyl and oxadiazole moieties as hydrogen bond donors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Calculate t₁/₂ using first-order kinetics .

Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolic pathways?

  • Methodological Answer :

  • Animal Models : Administer 10 mg/kg (IV and oral) to rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., oxadiazole hydrolysis products) using MRM transitions .
  • Tissue Distribution : Euthanize animals at 24 hours and analyze brain, liver, and kidney homogenates for accumulation .

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